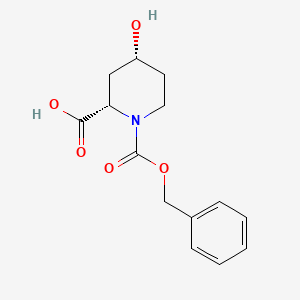

(2S,4R)-1-(Benzyloxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid

Description

Systematic Nomenclature and Structural Isomerism

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds with multiple chiral centers. The International Union of Pure and Applied Chemistry name is (2S,4R)-4-hydroxy-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid, which reflects the absolute stereochemical configuration at both the 2-position and 4-position of the piperidine ring. The compound possesses a molecular formula of C14H17NO5 and a molecular weight of 279.29 grams per mole, distinguishing it from related structural isomers through its specific substitution pattern.

The structural framework consists of a six-membered piperidine ring bearing a carboxylic acid functional group at the 2-position, a hydroxyl group at the 4-position, and a benzyloxycarbonyl protecting group attached to the nitrogen atom. This arrangement creates two distinct chiral centers, resulting in four possible stereoisomeric configurations: (2R,4R), (2S,4S), (2R,4S), and (2S,4R). The specific (2S,4R) configuration represents a trans-diaxial arrangement of the hydroxyl and carboxylic acid substituents when the piperidine ring adopts its preferred chair conformation.

Comparative analysis with related piperidine derivatives reveals significant structural diversity within this chemical class. The (2R,4S) stereoisomer, which represents the enantiomer of the target compound, exhibits identical molecular connectivity but opposite absolute configurations at both chiral centers. Additionally, the (2S,4S) and (2R,4R) configurations constitute diastereomeric relationships, displaying different physical and chemical properties despite sharing the same molecular formula. These stereochemical variations significantly influence the compounds' biological activities and synthetic utility, as demonstrated by studies showing different enzyme inhibition profiles and receptor binding affinities among the various isomers.

| Stereoisomer Configuration | CAS Registry Number | Molecular Weight (g/mol) | Stereochemical Relationship |

|---|---|---|---|

| (2S,4R) | 3471-66-7 | 279.29 | Reference compound |

| (2R,4S) | 175671-49-5 | 279.29 | Enantiomer |

| (2S,4S) | 119593-44-1 | 279.29 | Diastereomer |

| (2R,4R) | 176019-04-8 | 279.29 | Diastereomer |

Absolute Configuration Analysis via X-ray Crystallography

X-ray crystallographic analysis represents the definitive method for determining absolute configuration in chiral molecules, particularly those containing light atoms such as carbon, nitrogen, and oxygen. For this compound, crystallographic determination relies on anomalous dispersion effects to distinguish between enantiomeric forms. Modern crystallographic techniques have advanced significantly, enabling confident determination of absolute configuration even when oxygen serves as the heaviest atom in the molecular structure.

The Flack parameter methodology provides a robust approach for absolute structure determination during crystallographic refinement. This parameter, calculated using the equation I(hkl) = (1-x)|F(hkl)|² + x|F(-h-k-l)|², where x represents the Flack parameter, yields values approaching zero for correctly assigned absolute configurations. Values near 0.5 may indicate racemic crystallization or twinning phenomena, while values approaching unity suggest an inverted structural assignment. For piperidine derivatives containing the benzyloxycarbonyl protecting group, the presence of the aromatic phenyl ring enhances anomalous scattering contributions, facilitating more reliable absolute configuration assignments.

Crystallographic studies of related hydroxypiperidine derivatives have revealed consistent conformational preferences that correlate with stereochemical configuration. The (2S,4R) configuration typically adopts a chair conformation with the hydroxyl group occupying an equatorial position and the carboxylic acid moiety positioned axially, minimizing steric interactions while optimizing hydrogen bonding networks. These conformational preferences directly influence the compound's chemical reactivity and biological recognition patterns, as protein binding sites exhibit high sensitivity to three-dimensional molecular architecture.

| Crystallographic Parameter | Typical Range | Significance |

|---|---|---|

| Flack Parameter | 0.0 ± 0.1 | Confirms absolute configuration |

| Unit Cell Volume | 1200-1500 Ų | Indicates packing efficiency |

| Resolution Limit | 0.8-1.2 Å | Determines structural precision |

| Refinement R-factor | 0.03-0.06 | Validates model quality |

Comparative Stereoelectronic Properties of Piperidine vs. Pyrrolidine Derivatives

The stereoelectronic properties of piperidine derivatives differ substantially from those of their five-membered pyrrolidine analogs, primarily due to conformational flexibility and ring strain considerations. Piperidine rings exhibit well-defined chair conformations with distinct axial and equatorial positions, whereas pyrrolidine rings undergo pseudorotation, rapidly interconverting between envelope conformations. This fundamental difference significantly impacts the orientation of substituents and their electronic effects on neighboring functional groups.

Stereoelectronic substituent effects in piperidine systems demonstrate pronounced dependence on stereochemical configuration. Polar substituents such as hydroxyl groups positioned equatorially exert significantly greater electron-withdrawing effects compared to their axial counterparts, a phenomenon attributed to differences in charge-dipole interactions. In contrast, pyrrolidine derivatives show less dramatic stereoelectronic variations due to the rapid conformational interconversion that averages electronic effects over multiple ring conformations.

The (2S,4S)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid, a structural analog containing a five-membered ring, exhibits molecular formula C13H15NO5 and molecular weight 265.26 grams per mole. This pyrrolidine derivative demonstrates enhanced conformational flexibility compared to the six-membered piperidine analog, with the smaller ring size facilitating different spatial arrangements of the hydroxyl and carboxylic acid substituents. The pyrrolidine pseudorotation phenomenon allows for continuous modulation of substituent orientations, creating opportunities for optimized binding interactions with biological targets.

Comparative biological activity studies between piperidine and pyrrolidine derivatives reveal distinct structure-activity relationships. Pyrrolidine-containing compounds often exhibit enhanced three-dimensional pharmacophore coverage due to their conformational flexibility, leading to improved selectivity profiles in biological assays. Conversely, piperidine derivatives benefit from more predictable conformational behavior, facilitating rational drug design approaches based on well-characterized structure-activity relationships. The specific (2S,4R) stereochemistry of the piperidine derivative under investigation represents an optimal configuration for certain biological targets, as demonstrated by its role as a synthetic intermediate in pharmaceutical development.

| Ring System | Conformational Behavior | Stereoelectronic Effect | Biological Implications |

|---|---|---|---|

| Piperidine | Rigid chair conformation | Position-dependent effects | Predictable binding modes |

| Pyrrolidine | Flexible pseudorotation | Averaged electronic properties | Enhanced selectivity potential |

Properties

IUPAC Name |

(2S,4R)-4-hydroxy-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5/c16-11-6-7-15(12(8-11)13(17)18)14(19)20-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2,(H,17,18)/t11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTYFCFPNHFHPBH-NEPJUHHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CC1O)C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([C@@H](C[C@@H]1O)C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

- Common starting materials include diethyl oxalate, 1-bromo-substituted propylene derivatives, or pyroglutamic acid derivatives.

- Intermediates such as 2-carbonyl-4-substituted-5-cyanopentanoic acid ethyl esters are often synthesized first.

- These intermediates undergo cyclization and functional group transformations to form the piperidine ring.

Stepwise Synthesis (Based on Patent CN101712645B)

| Step | Description | Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Grignard reaction between diethyl oxalate and 1-bromo-substituted propylene | Mg, ether, nitrogen atmosphere | Formation of 2-carbonyl-4-substituted intermediate; ~83% yield |

| 2 | Cyclization to form piperidine ring | Acidic or basic conditions | Ring closure with stereoselectivity |

| 3 | Benzyl ester protection of amino group (Cbz protection) | Benzyl chloroformate, base (e.g., Na2CO3) | Protects nitrogen for further reactions |

| 4 | Deprotection of benzyl ester | Catalytic hydrogenation with palladium on carbon in ethanol | Removal of benzyl ester; ~95% yield |

| 5 | Resolution or crystallization using L-tartaric acid | Ethanol, controlled temperature | Enrichment of (2S,4R) stereoisomer; ~45% yield |

| 6 | Final purification | pH adjustment, extraction, drying | Target compound isolated |

- The overall yield for the chiral (2R,4R) or (2S,4R) piperidine carboxylic acid compound is approximately 24% in some embodiments.

Alternative Synthetic Routes

- Use of pyroglutamic acid as a starting material followed by homologation and cyclization has been reported for related hydroxypiperidine carboxylic acids, but may involve expensive catalysts or hazardous reagents like diazomethane, limiting industrial applicability.

- Biocatalytic methods employing enzymes such as branched-chain amino acid aminotransferases have been explored to facilitate stereoselective reactions under mild conditions, reducing harsh chemical use.

- Ring-closing metathesis and Mitsunobu reactions have been utilized in advanced synthetic routes to achieve piperidine derivatives with desired stereochemistry.

Research Findings and Optimization Notes

- The catalytic hydrogenation step for benzyl ester deprotection is typically conducted in ethanol with palladium on carbon, ensuring mild conditions and high selectivity.

- Resolution using L-tartaric acid allows separation of stereoisomers, critical for obtaining the (2S,4R) configuration.

- Reaction conditions such as temperature, solvent choice, and molar ratios of reagents significantly affect yield and stereochemical purity.

- Use of protecting groups like benzyloxycarbonyl is essential to prevent side reactions and enable selective functional group transformations.

- The method described in CN101712645B emphasizes readily available raw materials, simple procedures, and mild conditions, making it suitable for scale-up.

Comparative Summary of Preparation Methods

| Aspect | Grignard + Cyclization Route (Patent CN101712645B) | Pyroglutamic Acid Route (Patent US9790181B2) | Biocatalytic Approach |

|---|---|---|---|

| Starting Materials | Diethyl oxalate, 1-bromo-propylene | Pyroglutamic acid | Aminotransferase enzymes, amino acid substrates |

| Key Steps | Grignard reaction, cyclization, Cbz protection, hydrogenation, resolution | Homologation, cyclization, protection/deprotection | Enzymatic transamination, mild conditions |

| Catalysts | Pd/C for hydrogenation | Rhodium catalyst (expensive) | Enzymes (biocatalysts) |

| Stereoselectivity | Achieved via resolution with L-tartaric acid | Some stereoisomer mixtures, challenging separation | High selectivity possible |

| Industrial Feasibility | High due to mild conditions and accessible reagents | Limited due to expensive catalysts and hazardous reagents | Promising but requires enzyme optimization |

| Overall Yield | ~24% for chiral product | Variable, often lower | Dependent on enzyme efficiency |

Data Table: Key Reaction Parameters for Preparation

| Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Grignard Reaction | Mg, 1-bromo-propylene | Ether, THF | 0–25°C | 2 h | 83 | Under nitrogen atmosphere |

| Cyclization | Acid or base catalyst | Various | Room temp to reflux | Variable | High | Stereoselective ring closure |

| Cbz Protection | Benzyl chloroformate, Na2CO3 | Organic solvent | Room temp | 1–2 h | High | Protects nitrogen |

| Hydrogenation (Deprotection) | Pd/C, H2 | Ethanol | 25–50°C | 1–3 h | 95 | Monitored by hydrogen uptake |

| Resolution | L-tartaric acid | Ethanol | Cooling crystallization | 10–15 min | 45 | Enriches stereoisomer |

| Final Purification | pH adjustment, extraction | Water, organic solvents | Room temp | 0.5–1 h | - | Isolation of pure compound |

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-1-(Benzyloxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid can undergo several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.

Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) are commonly employed.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol.

Scientific Research Applications

Pharmaceutical Intermediates

The compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structural properties allow for the modification and development of drugs targeting different biological pathways. For instance, derivatives of 4-hydroxypiperidine, which include (2S,4R)-1-(Benzyloxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid, are often utilized in the synthesis of dual reuptake inhibitors for serotonin and norepinephrine .

Case Study: Dual Reuptake Inhibitors

A study synthesized a series of 4-benzylpiperidine carboxamides derived from similar piperidine structures, demonstrating their effectiveness as dual (serotonin and norepinephrine) reuptake inhibitors. The derivatives exhibited enhanced activity compared to standard drugs like venlafaxine HCl .

Biocatalysis in Drug Synthesis

The compound has been explored for its role in biocatalytic processes that enhance the regioselectivity of hydroxylation reactions. For example, biocatalysts derived from certain bacteria can facilitate the conversion of N-substituted piperidines to their hydroxylated counterparts. This method not only improves yield but also minimizes environmental impact compared to traditional chemical methods .

Table: Comparison of Biocatalytic Methods

| Method | Yield (%) | Environmental Impact | Selectivity |

|---|---|---|---|

| Traditional Synthesis | 50-70 | High | Low |

| Biocatalytic Method | 80-95 | Low | High |

Synthesis of Direct FXa Inhibitors

This compound is also an important precursor in the synthesis of direct Factor Xa inhibitors such as eribaxaban. The compound's ability to form stable derivatives with high affinity for human FXa makes it valuable in anticoagulant drug development .

Case Study: Eribaxaban Synthesis

Research has shown that using this compound as a starting material leads to efficient synthesis pathways for eribaxaban, which is used in preventing venous thromboembolism (VTE) during surgical procedures .

Potential in Agrochemicals

Beyond pharmaceuticals, this compound may also find applications in agrochemicals. The structural characteristics that facilitate its use as a pharmaceutical intermediate can similarly be exploited to develop new agrochemical products aimed at pest control or plant growth regulation.

Mechanism of Action

The mechanism of action of (2S,4R)-1-(Benzyloxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other functional sites. The hydroxyl and carboxylic acid groups can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Stereoisomers and Diastereomers

(2S,4S)-1-(Benzyloxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid (CAS: 441764-42-7):

This diastereomer differs in the configuration of the hydroxyl group (4S vs. 4R). The altered stereochemistry impacts hydrogen-bonding interactions and solubility. For example, the (2S,4R) isomer may exhibit enhanced stability in polar solvents due to optimized intramolecular hydrogen bonding .(2R,4S)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid (CAS: 261777-38-2):

The phenyl substituent at the 4-position introduces steric hindrance and aromatic interactions, contrasting with the hydroxyl group in the target compound. This modification reduces aqueous solubility but enhances lipophilicity, making it more suitable for lipid-based drug delivery systems .

Piperidine vs. Pyrrolidine Analogs

(2S,4S)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid (CAS: 13504-86-4):

The pyrrolidine ring (5-membered) introduces greater ring strain compared to the piperidine (6-membered) structure. This strain increases reactivity in nucleophilic substitutions but reduces thermal stability. The (2S,4S) configuration further differentiates its conformational flexibility from the (2S,4R) piperidine analog .(2S,4R)-1-(4-Fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid (CAS: 299181-56-9):

The sulfonyl group is electron-withdrawing, enhancing electrophilic reactivity at the carboxylic acid moiety. This contrasts with the electron-donating Cbz group in the target compound, which stabilizes intermediates in amide coupling reactions .

Protecting Group Variations

(2S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid (CAS: 955016-25-8):

The tert-butoxycarbonyl (Boc) group offers superior stability under basic conditions compared to Cbz but requires acidic deprotection (e.g., trifluoroacetic acid). The Boc analog has a lower molecular weight (245.27 g/mol) and higher predicted lipophilicity (logP ~1.2 vs. ~0.8 for Cbz) .1-[(Benzyloxy)carbonyl]-2-indolinecarboxylic acid (CAS: 117483-89-3):

The indoline scaffold introduces aromaticity and planar rigidity, reducing rotational freedom compared to the piperidine backbone. This structural difference impacts binding affinity in enzyme inhibition studies .

Q & A

Q. What protocols validate the compound’s role in enzyme inhibition assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.